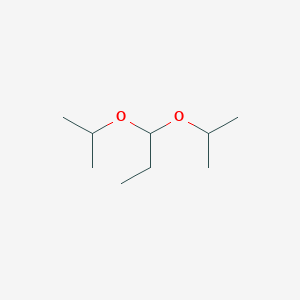

Propanal diisopropyl acetal

Description

Structure

3D Structure

Properties

CAS No. |

4744-09-6 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1,1-di(propan-2-yloxy)propane |

InChI |

InChI=1S/C9H20O2/c1-6-9(10-7(2)3)11-8(4)5/h7-9H,6H2,1-5H3 |

InChI Key |

OMKOEKNZLXINHM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(OC(C)C)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Propanal Diisopropyl Acetal

Direct Acetalization Pathways

The most common and direct route to propanal diisopropyl acetal (B89532) is the reaction between propanal and 2-propanol. This pathway can be catalyzed by various acidic species, which can be broadly categorized into homogeneous and heterogeneous systems.

Acid-Catalyzed Condensation of Propanal with 2-Propanol

The acid-catalyzed condensation of propanal with 2-propanol is a reversible reaction that leads to the formation of a hemiacetal intermediate, which then reacts with a second molecule of 2-propanol to form the stable acetal and water. libretexts.orglibretexts.org The presence of an acid catalyst is essential to protonate the carbonyl oxygen of propanal, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. libretexts.orglibretexts.org To drive the equilibrium towards the formation of the acetal, the water produced during the reaction is often removed using methods like a Dean-Stark trap or molecular sieves. libretexts.orglibretexts.orggoogle.com

Homogeneous Brønsted acids are frequently employed as catalysts for acetalization due to their high activity. google.com

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a strong acid catalyst that can effectively promote the condensation of propanal and 2-propanol. researchgate.netorgsyn.org Its strong protonating ability accelerates the reaction rate. researchgate.net However, its use can sometimes lead to side reactions and corrosion issues. researchgate.net

p-Toluenesulfonic Acid (TsOH): As a strong organic acid, p-toluenesulfonic acid is a widely used catalyst in organic synthesis, including acetal formation. google.comwikipedia.org It is often preferred over mineral acids like sulfuric acid because it is a solid, making it easier to handle, and it is considered "organic-soluble". wikipedia.org TsOH has been successfully used in the synthesis of various acetals, often in conjunction with azeotropic removal of water to achieve high yields. google.comwikipedia.orgresearchgate.netmdpi.com For instance, in the acetalization of other aldehydes, p-toluenesulfonic acid has been shown to be an active homogeneous catalyst, leading to high conversion and selectivity. researchgate.netmdpi.com

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and reduced corrosion and environmental concerns. researchgate.netscirp.org

Ion-Exchange Resins: Acidic ion-exchange resins, such as sulfonated polystyrene resins (e.g., Amberlyst-15), are effective solid acid catalysts for acetalization reactions. researchgate.netresearchgate.nettaylorfrancis.comacs.org These resins possess functional groups with acidic protons that can catalyze the reaction in a manner similar to homogeneous acids. taylorfrancis.com They have been successfully used in the synthesis of various acetals, demonstrating good catalytic activity. taylorfrancis.comacs.orgipb.pt The use of these resins can simplify the purification process and aligns with green chemistry principles. researchgate.net

Zeolites: Zeolites, which are crystalline aluminosilicates, can function as solid acid catalysts. researchgate.netsci-hub.box Their catalytic activity stems from the presence of Brønsted and Lewis acid sites within their porous structure. ias.ac.in Certain types of zeolites, particularly Y-type molecular sieves, have been used as catalysts for acetal synthesis, often in combination with a molecular sieve to adsorb the water formed during the reaction. researchgate.net

Modified Clays: Clays and modified clays, such as montmorillonite (B579905) K10, are another class of low-cost and environmentally friendly heterogeneous catalysts. scirp.orgresearchgate.netijpsjournal.comsumerianz.com Their catalytic properties can be enhanced through acid activation or modification with other acidic species. researchgate.netijpsjournal.comsumerianz.com These materials can possess both Brønsted and Lewis acidity. ias.ac.in Montmorillonite K10, for example, has been used to catalyze various organic reactions, including acetal formation. sumerianz.com

Molecular Sieves: While often used as dehydrating agents to shift the reaction equilibrium, some molecular sieves can also act as catalysts. google.comresearchgate.net For instance, proton-exchanged molecular sieves can have a dual function where the outer surface catalyzes acetal formation, and the inner surface selectively adsorbs the water produced. researchgate.netresearchgate.net This dual functionality can lead to high conversion rates in a short amount of time. researchgate.net

Lewis acids can also catalyze acetal formation by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. While Brønsted acids are more commonly used, certain Lewis acids have shown efficacy. For example, cerium(III) trifluoromethanesulfonate (B1224126) has been used as a catalyst for the synthesis of di-sec-alkyl acetals from ketones. thieme-connect.de The use of Lewis acids can sometimes offer different selectivity compared to Brønsted acids. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the production of propanal diisopropyl acetal, it is essential to optimize various reaction parameters.

The stoichiometry of the reactants, propanal and 2-propanol, plays a significant role in determining the reaction yield. researchgate.netresearchgate.net According to Le Chatelier's principle, using an excess of one reactant, typically the alcohol (2-propanol), can shift the equilibrium towards the formation of the acetal. libretexts.org The concentration of the reactants also influences the reaction rate. Higher concentrations generally lead to a faster reaction rate, but can also lead to unwanted side reactions if not properly controlled. beilstein-journals.org Finding the optimal balance between reactant stoichiometry and concentration is key to achieving high yield and selectivity. sci-hub.boxresearchgate.net For instance, studies on similar acetalization reactions have shown that the molar ratio of the aldehyde or ketone to the alcohol is a critical parameter to optimize for maximizing conversion and selectivity. researchgate.net

Data Tables

Table 1: Catalyst Types for this compound Synthesis

| Catalyst Category | Specific Examples | Key Characteristics |

| Homogeneous Brønsted Acids | Sulfuric Acid (H₂SO₄) researchgate.net, p-Toluenesulfonic Acid (TsOH) wikipedia.org | High activity, soluble in the reaction medium. google.com |

| Heterogeneous Acid Catalysts | Ion-Exchange Resins (e.g., Amberlyst-15) acs.org, Zeolites researchgate.net, Modified Clays (e.g., Montmorillonite K10) sumerianz.com, Molecular Sieves researchgate.net | Solid catalysts, easily separable, reusable, reduced corrosion. researchgate.netscirp.org |

| Lewis Acids | Cerium(III) trifluoromethanesulfonate thieme-connect.de | Activate carbonyl group through coordination. |

Control of Temperature and Pressure

The temperature and pressure at which acetalization is conducted are critical parameters that influence reaction rate, equilibrium position, and catalyst stability. In conventional synthesis, the reaction mixture is often heated to facilitate the forward reaction and to aid in the removal of the water byproduct. google.com

In processes like catalytic distillation, where reaction and distillation occur simultaneously, temperature is governed by the boiling point of the reaction mixture at a given system pressure. google.comgoogle.com Adjusting the operating pressure directly controls the reaction temperature; an increase in pressure leads to a higher boiling point and thus a higher reaction temperature, and vice versa. google.comgoogle.com For instance, in related acetal syntheses, overhead pressures can be controlled in a range of 70 to 170 psig, resulting in reaction zone temperatures between 200 and 400°F (approximately 93 to 204°C). google.comgoogle.com This integrated control allows for efficient heat management, as the endothermic heat of vaporization is supplied by the exothermic heat of reaction. google.com

Alternative approaches, such as using carbon dioxide-expanded alcohols as both reactant and catalyst, demonstrate a sophisticated interplay between pressure and temperature. In these systems, alkylcarbonic acids, formed in situ from CO2 and the alcohol, act as catalysts. bohrium.com The catalytic activity can be precisely tuned by manipulating CO2 pressure and temperature. bohrium.com Studies on cyclohexanone (B45756) acetal formation in CO2-expanded methanol (B129727) showed that reaction rate constants peaked at CO2 pressures between 10 and 40 bar at temperatures ranging from 25 to 50°C. bohrium.com This indicates that an optimal pressure and temperature window exists for maximizing catalytic efficiency. Similarly, under supercritical conditions (high pressure and temperature), the acetalization of glycerol (B35011) with acetone (B3395972) can proceed without an external acid catalyst, as the reactants themselves exhibit increased acidity and solubility, driving the reaction forward. mdpi.com

| Parameter | Influence on Acetal Synthesis | Typical Range (Example) | Source |

| Temperature | Affects reaction rate and equilibrium. Higher temperatures favor the forward reaction but must be controlled to prevent side reactions or catalyst degradation. | 93 - 204°C (in catalytic distillation) | google.comgoogle.com |

| Pressure | Directly controls the boiling point and thus the temperature in catalytic distillation. Can be used to tune catalyst activity in CO2-expanded systems. | 70 - 170 psig (in catalytic distillation) | google.comgoogle.com |

Role of Solvent Systems and Solvent-Free Methodologies

The choice of solvent plays a significant role in the synthesis of acetals. Traditionally, solvents that form an azeotrope with water, such as toluene (B28343) or benzene, are employed. ntu.edu.sgjove.comgoogleapis.com This facilitates the removal of water via azeotropic distillation, typically using a Dean-Stark apparatus, which effectively shifts the reaction equilibrium toward the formation of the acetal product. ntu.edu.sgjove.com Cyclopentyl methyl ether has also been used as a solvent under Dean-Stark conditions with ammonium (B1175870) salt catalysts. acs.org

However, there is a growing trend towards developing solvent-free (neat) reaction conditions, which align with the principles of green chemistry by reducing waste and simplifying purification processes. researchgate.netresearchgate.net Solvent-free acetalization has been successfully demonstrated for various aldehydes and ketones using heterogeneous catalysts. mdpi.comresearchgate.netmdpi.com For example, the reaction of glycerol with furfural (B47365) to form the corresponding acetal has been achieved with high yields (up to 90%) at 100°C under neat conditions. researchgate.net In some cases, microwave-assisted, solvent-free, and catalyst-free reactions have also proven effective, highlighting the potential for highly efficient and environmentally benign syntheses. mdpi.com

Solvent-free synthesis of cyclic ketals has been achieved with high efficiency using a cobaloxime catalyst system under mild conditions (70°C) and reduced pressure, which also aids in removing the water byproduct. mdpi.com These methods are not only more environmentally friendly but can also lead to very high catalyst turnover frequencies. mdpi.com

| Approach | Description | Advantages | Disadvantages | Source |

| Solvent-Based | Utilizes a solvent (e.g., toluene) that forms an azeotrope with water to drive the reaction. | Effective water removal, well-established method. | Use of volatile organic compounds, requires solvent removal and recycling. | ntu.edu.sgjove.comacs.org |

| Solvent-Free | Reactants are mixed directly with the catalyst without an additional solvent. | Reduced waste, simplified work-up, lower environmental impact, often faster reaction rates. | May require higher temperatures or specific catalysts; viscosity can be an issue. | mdpi.comresearchgate.netresearchgate.netmdpi.com |

Strategies for Water Removal and Equilibrium Shift (e.g., Azeotropic Distillation, Adsorption with Molecular Sieves)

The formation of acetals is a reversible equilibrium reaction that produces water as a byproduct. wikipedia.org According to Le Chatelier's principle, the continuous removal of this water is essential to drive the equilibrium towards the product side and achieve high yields. ntu.edu.sgjove.com

Several strategies are employed for water removal:

Azeotropic Distillation: This is a classic and widely used method. wikipedia.org It involves refluxing the reaction mixture with a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene. ntu.edu.sgjove.com A Dean-Stark apparatus is used to trap and separate the water from the refluxing solvent, which is then returned to the reaction flask. ntu.edu.sgwikipedia.org This continuously removes water from the reaction medium. wikipedia.org

Adsorption with Dehydrating Agents: For smaller-scale reactions or when elevated temperatures for azeotropic distillation are undesirable, chemical or physical dehydrating agents are used. thieme-connect.de

Molecular Sieves: These are porous aluminosilicates that can selectively adsorb small molecules like water into their pores. wikipedia.orgthieme-connect.de Molecular sieves of type 3A, 4A, or 5A are commonly used and are effective at sequestering water as it is formed, even at room temperature. googleapis.comthieme-connect.de They can also be placed within a Dean-Stark trap to remove volatile alcohols. ntu.edu.sgjove.com

Other Chemical Dehydrating Agents: Anhydrous salts like magnesium sulfate, calcium sulfate, and copper(II) sulfate, or solids like alumina (B75360) can also be added to the reaction mixture to bind with water. thieme-connect.de

Reactive Removal: Another strategy involves using a reagent that reacts with the water produced. Orthoesters, for example, can be used in transacetalization reactions. wikipedia.org The water formed during acetal synthesis is consumed by hydrolyzing excess orthoester molecules, which in turn generates more of the required alcohol reactant. wikipedia.org

| Method | Principle | Typical Application | Advantages | Disadvantages | Source |

| Azeotropic Distillation | Continuous removal of water as an azeotrope with a solvent (e.g., toluene) using a Dean-Stark trap. | Large-scale synthesis. | Highly effective for driving equilibrium. | Requires elevated temperatures and use of organic solvents. | ntu.edu.sgjove.comwikipedia.org |

| Molecular Sieves | Physical adsorption of water molecules into porous solid structures. | Small to medium-scale reactions; reactions sensitive to high temperatures. | Mild conditions, high efficiency, easy to handle. | Stoichiometric or excess amounts needed, can be costly. | googleapis.comwikipedia.orgthieme-connect.de |

| Chemical Dehydrating Agents | Chemical reaction/binding with water (e.g., MgSO₄, CaSO₄). | Reactions where distillation is impractical. | Can be used at various temperatures. | Can complicate product work-up. | thieme-connect.de |

| Reactive Removal (Orthoesters) | Water is consumed in a side reaction with an orthoester. | Transacetalization reactions. | Drives main reaction and produces more alcohol reactant. | Introduces additional reagents and byproducts. | wikipedia.org |

Advanced and Specialized Synthetic Routes to Diisopropyl Acetals

Beyond the direct acid-catalyzed reaction, more advanced methods have been developed for the synthesis of acetals, including diisopropyl acetals, focusing on efficiency, selectivity, and sustainability.

Transacetalization Reactions

Transacetalization, or acetal exchange, is a powerful method that avoids the direct formation and removal of water. wikipedia.org In this approach, a pre-existing acetal or an orthoformate acts as the source of the alkoxy groups. For the synthesis of a diisopropyl acetal, a ketone or aldehyde can be reacted with triisopropyl orthoformate in the presence of isopropanol (B130326) and an acid catalyst. thieme-connect.deorganic-chemistry.org

The reaction of a carbonyl compound with tri-sec-alkyl orthoformate and the corresponding alcohol, catalyzed by cerium(III) trifluoromethanesulfonate, has been shown to produce ketone di-sec-alkyl acetals in good to excellent yields. thieme-connect.de This method is particularly useful for synthesizing acetals from sterically hindered ketones. Zirconium tetrachloride is another efficient catalyst for both direct acetalization and in situ transacetalization under mild conditions. organic-chemistry.orgorganic-chemistry.org A key advantage of transacetalization is that the equilibrium is more favorable compared to direct acetalization from an aldehyde/ketone and two separate alcohol molecules, which has an entropic disadvantage. wikipedia.org

Novel Catalytic Systems for Sustainable Acetal Formation

Recent research has focused heavily on developing novel catalysts for acetal formation that are more efficient, reusable, and environmentally benign than traditional corrosive acid catalysts like H2SO4 or p-toluenesulfonic acid. acs.orgrsc.org

Heterogeneous Acid Catalysts: Solid acid catalysts are advantageous because they are easily separated from the reaction mixture and can be reused, reducing waste and cost. mdpi.comrsc.org Examples include:

Zeolites and Mesoporous Polymers: Zeolites and mesoporous polymers like polymelamine-formaldehyde have been developed as efficient catalysts for the chemoselective acetalization of aldehydes. acs.orgrsc.org

Sulfonated Carbons and Silicas: Materials like sulfonated carbon-silica composites have shown high catalytic activity and selectivity in acetalization reactions. mdpi.com

Modified Heteropolyacids: A heteropolyacid (H4SiW12O40) modified with 8-hydroxy-2-methylquinoline has been shown to be a reusable and highly selective heterogeneous catalyst for ketalization. rsc.org

Ionic Liquids (ILs): Acidic ionic liquids have been employed as effective and reusable catalysts for acetalization, sometimes acting as both catalyst and solvent. mdpi.comrsc.org For instance, 1-(propyl-3-sulfonate)imidazolium hydrosulfate immobilized on silica (B1680970) catalyzed the acetalization of furfural with ethylene (B1197577) glycol with an 85% yield. rsc.org The acetalization of propionaldehyde (B47417) with ethanediol using an acid-functional IL achieved yields up to 99%. mdpi.com

Metal Complexes: Various metal complexes have been reported to catalyze acetal formation under mild conditions.

Cobaloxime System: A catalyst generated in situ from CoCl2 and dimethylglyoxime (B607122) is highly efficient for acetalization under solvent-free conditions. mdpi.com

Palladium(II) and Platinum(II) Complexes: Hydroxy complexes of Pd(II) and Pt(II) are effective catalysts for the acetalization of aldehydes and ketones. mdpi.com

Cerium(III) Trifluoromethanesulfonate: As mentioned, Ce(OTf)3 is a highly effective catalyst, particularly for the synthesis of di-sec-alkyl acetals from ketones via transacetalization. thieme-connect.de

Photocatalysis: A recent innovation is the use of visible light to drive acetalization under neutral conditions. Graphitic carbon nitride (g-C3N4) and Eosin Y have been used as photocatalysts to convert a wide range of aldehydes to acetals in high yields at ambient temperatures, offering a green and mild alternative. acs.orgorganic-chemistry.org

| Catalyst Type | Example(s) | Key Features | Source |

| Heterogeneous Acids | Zeolites, Sulfonated Carbons, Modified Heteropolyacids | Reusable, easy to separate, environmentally friendly. | mdpi.comacs.orgrsc.orgrsc.org |

| Ionic Liquids | Imidazolium-based salts with acidic anions (e.g., HSO₄⁻) | Reusable, low volatility, can act as both catalyst and solvent. | mdpi.comrsc.org |

| Metal Complexes | Cobaloxime, Ce(OTf)₃, Pd(II)/Pt(II) complexes | High efficiency and selectivity, mild reaction conditions. | mdpi.comthieme-connect.de |

| Photocatalysts | Graphitic carbon nitride (g-C₃N₄), Eosin Y | Uses visible light, operates under neutral and ambient conditions. | acs.orgorganic-chemistry.org |

Chemical Reactivity and Transformations Involving Propanal Diisopropyl Acetal

Hydrolysis and Deacetalization Reactions

The primary reaction of propanal diisopropyl acetal (B89532) is its hydrolysis back to the parent aldehyde, propanal, and 2-propanol. This deprotection is a critical step in multi-step syntheses where the aldehyde group needed to be masked.

Acid-Catalyzed Reversion to Propanal and 2-Propanol: Mechanistic Studies

The hydrolysis of acetals is an acid-catalyzed process that proceeds through a series of equilibrium steps. chemistrysteps.compressbooks.pub The mechanism for the hydrolysis of propanal diisopropyl acetal can be outlined as follows:

Protonation: One of the ether oxygen atoms of the acetal is protonated by an acid catalyst, such as hydronium ion (H₃O⁺). This converts the isopropoxy group into a good leaving group (2-propanol). chemistrysteps.compearson.com

Formation of a Hemiacetal and an Oxonium Ion: The protonated acetal can then lose a molecule of 2-propanol to form a resonance-stabilized oxonium ion. pressbooks.pub This cation is then attacked by a water molecule.

Deprotonation: A water molecule acts as a base to deprotonate the attached water molecule, yielding a hemiacetal. pressbooks.pub

Protonation of the Second Alkoxy Group: The remaining isopropoxy group of the hemiacetal is protonated by the acid catalyst.

Elimination of the Second Alcohol Molecule: The protonated hemiacetal eliminates a second molecule of 2-propanol to form a protonated aldehyde.

Final Deprotonation: A final deprotonation step by water regenerates the acid catalyst and yields propanal.

Selective Deprotection Strategies in Multi-Step Synthesis

The use of acetals as protecting groups is a fundamental strategy in organic synthesis. cem.com this compound can be used to protect the aldehyde group of propanal from reacting under conditions where it would otherwise be transformed, such as in the presence of nucleophiles like Grignard reagents or reducing agents like lithium aluminum hydride. chemistrysteps.com

The selective deprotection of the acetal is typically achieved by treatment with aqueous acid. organic-chemistry.org The conditions for this deprotection can be tuned to be mild enough not to affect other acid-sensitive functional groups within a complex molecule. thieme-connect.de For instance, dilute solutions of strong acids or weaker acids like pyridinium (B92312) p-toluenesulfonate (PPTS) can be employed. thieme-connect.de The choice of deprotection conditions is crucial for the successful synthesis of complex molecules containing multiple functional groups. univpancasila.ac.id In some cases, specific reagents like Me₃SiCH₂MgCl have been used for the selective deprotection of acetals. nih.gov

Carbon-Carbon Bond Forming Reactions

While this compound itself is not directly reactive in many carbon-carbon bond-forming reactions, its role as a propanal precursor is significant.

Indirect Utilization in Aldol-Type Condensations via Propanal Regeneration

Aldol (B89426) condensations are a cornerstone of carbon-carbon bond formation, typically involving the reaction of an enolate with a carbonyl compound. wikipedia.org Propanal itself readily undergoes aldol condensation. science.govopenstax.org this compound can be used as a stable precursor to generate propanal in situ for an aldol reaction. This strategy is particularly useful when propanal's volatility or propensity for self-condensation under certain conditions presents challenges. rajdhanicollege.ac.in

The process would involve the careful, acid-catalyzed hydrolysis of the acetal to release propanal, which can then participate in a subsequent aldol condensation. science.gov The reaction conditions must be carefully controlled to orchestrate the deprotection and the desired condensation reaction.

Potential as a Precursor in Mukaiyama Aldol Reactions via Silyl (B83357) Enol Ether Derivatives

The Mukaiyama aldol reaction is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound, including aldehydes. nih.govrsc.org Propanal is a viable substrate for Mukaiyama aldol reactions. acs.org

This compound can serve as a precursor to the silyl enol ether of propanal. This would involve the deprotection of the acetal to generate propanal, followed by the reaction of propanal with a silylating agent (like trimethylsilyl (B98337) trifluoromethanesulfonate) and a base to form the corresponding silyl enol ether. richmond.edu This silyl enol ether can then be used in a Mukaiyma aldol addition with another aldehyde or ketone to form a β-hydroxy carbonyl compound with high stereocontrol. acs.orgrichmond.edu This indirect route allows for the controlled generation of the required enol silane (B1218182) from a more stable acetal precursor.

Further Derivatizations and Functionalizations of the Acetal Moiety

While the primary reactivity of this compound centers on the hydrolysis of the acetal group, the core structure can potentially undergo other transformations, although these are less common. The C-H bonds on the propane (B168953) backbone could, in principle, be subject to functionalization under specific catalytic conditions, such as those involving transition metals. tdx.catacs.org However, such reactions are not standard for this particular acetal and would require specialized catalytic systems. The primary utility of this compound remains as a stable, protected form of propanal.

Conversion to Unsaturated Ethers (e.g., Ethyl 1-Propenyl Ether from Propanal Diethyl Acetal Analogues)

This compound is a suitable starting material for the synthesis of unsaturated ethers through elimination reactions. acs.org An analogous and well-documented transformation is the conversion of propanal diethyl acetal to ethyl 1-propenyl ether. This reaction typically involves the acid-catalyzed elimination of one molecule of alcohol from the acetal. acs.orgjst.go.jp

The process is generally carried out by heating the acetal in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction products, the unsaturated ether and the corresponding alcohol, are distilled off as they form to drive the equilibrium toward the products. acs.org The efficiency of this conversion can be significantly improved by the addition of high-boiling secondary or tertiary amines, which act as co-catalysts or promoters.

Detailed research on the analogous conversion of propanal diethyl acetal has shown that the choice of amine additive can have a substantial impact on the yield of the resulting ethyl 1-propenyl ether.

| Amine Additive | Catalyst | Yield (% of theoretical) |

|---|---|---|

| Di-2-ethylhexylamine | p-Toluenesulfonic acid | 97.6 |

| Isononylamine | p-Toluenesulfonic acid | 98.1 |

| Diamylamine | p-Toluenesulfonic acid | 97.8 |

| Tri-n-butylamine | p-Toluenesulfonic acid | 96.9 |

The data indicates that high yields, approaching quantitative conversion, can be achieved under optimized conditions. acs.org By analogy, this compound would be expected to undergo a similar elimination of isopropanol (B130326) to furnish isopropyl 1-propenyl ether.

Hydroesterification Reactions with Carbon Monoxide (Drawing Analogies from Formaldehyde (B43269) Diisopropyl Acetal)

While direct studies on the hydroesterification of this compound are not prevalent, a strong analogy can be drawn from the reactivity of formaldehyde diisopropyl acetal. Research has demonstrated the first successful homogeneous hydroesterification of an acetal using formaldehyde dialkyl acetals, including the diisopropyl variant. oup.comoup.com This reaction involves the insertion of a carbon monoxide (CO) molecule into a C-O bond of the acetal, followed by esterification.

The process is effectively catalyzed by a dicobalt octacarbonyl (Co₂(CO)₈) and organic amine system under CO pressure. oup.comresearchgate.net In these reactions, formaldehyde dialkyl acetals are converted into their corresponding alkoxyacetic esters.

| Substrate | Product | Catalyst System |

|---|---|---|

| Formaldehyde dimethyl acetal | Methyl methoxyacetate | Co₂(CO)₈ / Amine |

| Formaldehyde diethyl acetal | Ethyl ethoxyacetate | Co₂(CO)₈ / Amine |

| Formaldehyde diisopropyl acetal | Isopropyl isopropoxyacetate | Co₂(CO)₈ / Amine |

This cobalt-catalyzed carbonylation demonstrates that the C-O bonds of an acetal can be cleaved and functionalized under relatively mild conditions. researchgate.netcdnsciencepub.com By analogy, this compound could undergo a similar hydroesterification. The reaction would likely proceed via the insertion of CO to form an intermediate that would then be esterified, yielding isopropyl 2-isopropoxybutanoate. Related rhodium-catalyzed processes, such as the hydroformylation-acetalization of olefins, further underscore the reactivity of intermediates that are structurally similar to acetals in carbonylation chemistry. uchile.cl

Participation in Cascade Reactions and Multicomponent Cyclizations

This compound is a viable participant in cascade reactions, where multiple bond-forming events occur in a single pot. A clear analogy is found in the conversion of furfural (B47365) to valuable biofuels, where furfural diisopropyl acetal is a key intermediate. unipi.itresearchgate.netrsc.org In these processes, furfural reacts with 2-propanol (isopropanol) to form the diisopropyl acetal in situ. This acetal then undergoes a series of subsequent transformations, such as hydrogenation and ring-opening, all within the same reaction sequence, to yield products like isopropyl levulinate or γ-valerolactone (GVL). unipi.itresearchgate.net The initial formation of the acetal is a crucial step that facilitates the subsequent reactions in the cascade. rsc.org

Similarly, acetals serve as important substrates in multicomponent cyclizations, often by acting as stable precursors to the corresponding aldehydes which are then used in situ. beilstein-journals.orgrug.nl In many multicomponent reactions (MCRs) like the Povarov or Petasis reactions, an aldehyde is a key starting material. semanticscholar.orgnih.gov Using an acetal like this compound allows for the slow, controlled release of the reactive propanal under the acidic conditions often employed for these cyclizations. This can be advantageous in complex syntheses where the aldehyde might be unstable or prone to side reactions. For instance, N,O-acetals have been employed in cascade aminomethylation and intramolecular cyclization reactions to build complex heterocyclic scaffolds. rsc.org Furthermore, tandem [4+2]/[3+2] cycloadditions can be used to generate complex nitroso acetals in a multicomponent fashion, highlighting the role of acetal structures in facilitating intricate cyclization cascades. beilstein-journals.org

Mechanistic and Theoretical Investigations of Propanal Diisopropyl Acetal Chemistry

Kinetic and Thermodynamic Studies of Acetal (B89532) Formation and Hydrolysis

The formation of propanal diisopropyl acetal from propanal and isopropanol (B130326), and its subsequent hydrolysis, are reversible reactions typically catalyzed by acids. The equilibrium nature of these processes is a central aspect of their kinetic and thermodynamic profiles.

Acetal Formation:

The acid-catalyzed formation of an acetal proceeds through a multi-step mechanism involving the initial protonation of the aldehyde's carbonyl oxygen, followed by nucleophilic attack of an alcohol molecule to form a hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, a second alcohol molecule attacks this carbocation, and deprotonation yields the acetal.

The rate of acetal formation is influenced by several factors, including the concentration of the acid catalyst, the structure of the aldehyde and alcohol, and the reaction conditions. The use of an excess of the alcohol or the removal of water as it is formed can shift the equilibrium towards the acetal product, in accordance with Le Châtelier's principle.

Hydrolysis:

The hydrolysis of acetals is the reverse of their formation and is also acid-catalyzed. The mechanism involves protonation of one of the acetal's oxygen atoms, followed by the departure of an alcohol molecule to form a carbocation intermediate. This intermediate is then attacked by a water molecule, and subsequent deprotonation and loss of the second alcohol molecule regenerate the original aldehyde.

The rate of hydrolysis is dependent on the pH of the solution, with the reaction being significantly faster in acidic conditions. rsc.org The stability of the carbocation intermediate plays a crucial role in determining the hydrolysis rate; structural features that stabilize this intermediate will accelerate the reaction. rsc.org

| Reaction | Acetal System | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|---|

| Formation | Acetaldehyde (B116499) + Ethanol | Equilibrium Constant (Keq) | 0.6 M-1 | Acidic, 25 °C | Generic Textbook Data |

| Hydrolysis | Benzaldehyde dimethyl acetal | Rate Constant (kH+) | 1.3 x 10-2 M-1s-1 | Aqueous HCl, 25 °C | Generic Textbook Data |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the intricacies of chemical reactions at a molecular level. For this compound, these methods can elucidate reaction mechanisms, predict stereochemical outcomes, and model the effects of the surrounding environment.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and predicting their reactivity. DFT calculations can be employed to map the potential energy surface of the acetal formation and hydrolysis reactions of this compound. This allows for the identification of intermediates and, crucially, the characterization of transition state structures.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides quantitative information about the activation energies for each step of the mechanism, which are directly related to the reaction rates. For instance, DFT studies on the hydrogenation of propanal have provided insights into the potential energy diagrams of related reactions. researchgate.net The analysis of the geometric and electronic properties of the transition states can reveal key details about the bond-breaking and bond-forming processes.

When the aldehyde or alcohol reactants are chiral, or when the reaction creates new stereocenters, the stereochemical outcome of acetal formation becomes a critical aspect to consider. Propanal itself is achiral, but if a chiral diol were used, or if the resulting acetal were to participate in subsequent reactions involving the creation of new stereocenters, the analysis of stereoselectivity and diastereoselectivity would be paramount.

Computational methods, including DFT, can be used to model the different possible stereochemical pathways and predict the most likely products. nih.gov By comparing the energies of the diastereomeric transition states leading to different stereoisomers, the stereochemical preferences of a reaction can be rationalized and predicted. These calculations can take into account subtle steric and electronic interactions that govern the facial selectivity of nucleophilic attack on the carbonyl group or the carbocation intermediate.

The solvent plays a crucial role in the kinetics and thermodynamics of acetal formation and hydrolysis. Solvation can stabilize or destabilize reactants, intermediates, and transition states to varying degrees, thereby altering the reaction energy profile. Computational models can incorporate the effects of the solvent either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

Modeling the catalytic environment is also essential for a complete understanding of the reaction. For acid-catalyzed reactions, computational studies can model the proton transfer steps and the interaction of the catalyst with the substrate. whiterose.ac.uk This can help in understanding the role of the acid in lowering the activation energy and facilitating the reaction.

Elucidation of Catalytic Cycles and Identification of Active Sites in Heterogeneous Systems

While acetal formation is often carried out using homogeneous acid catalysts, heterogeneous catalysts offer advantages such as ease of separation and reusability. ymerdigital.comacs.org The elucidation of catalytic cycles and the identification of active sites are key to understanding and optimizing these heterogeneous systems.

For the synthesis of this compound, a solid acid catalyst, such as a zeolite or a sulfonated resin, could be employed. The catalytic cycle on such a surface would involve the adsorption of the propanal and isopropanol reactants onto the active sites. These active sites are typically Brønsted or Lewis acid sites on the catalyst surface. iitm.ac.inmdpi.com

The reaction would then proceed through a mechanism analogous to the homogeneous case, but confined to the catalyst surface. The Brønsted acid sites would protonate the carbonyl group, activating it for nucleophilic attack by an adsorbed isopropanol molecule. The surface may also play a role in stabilizing the reaction intermediates. After the formation of the acetal, the product would desorb from the surface, regenerating the active site for the next catalytic cycle.

Spectroscopic techniques, in conjunction with computational modeling, can be used to identify the nature of the active sites and to study the adsorbed species and reaction intermediates on the catalyst surface. This detailed understanding of the catalytic cycle is crucial for the rational design of more efficient and selective heterogeneous catalysts for acetal synthesis.

Advanced Analytical Characterization in Propanal Diisopropyl Acetal Research

Spectroscopic Techniques for Structural Confirmation and Mechanistic Insight

Spectroscopy is a cornerstone of chemical analysis, offering detailed information about molecular structure and the evolution of chemical bonds during reactions. For propanal diisopropyl acetal (B89532), techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are crucial for both fundamental characterization and advanced mechanistic studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like propanal diisopropyl acetal. It provides precise information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton NMR confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the ethyl group of the original propanal moiety and the two isopropyl groups. The acetal proton (-CH(O-)₂) provides a particularly characteristic signal. In reaction monitoring, the disappearance of the aldehydic proton signal from propanal and the appearance of the acetal proton signal can be integrated over time to determine reaction kinetics. asahilab.co.jpmagritek.com

¹³C NMR Spectroscopy: Carbon-13 NMR provides a count of unique carbon environments. For this compound, this technique can distinguish the acetal carbon from the carbons of the isopropyl and ethyl groups, providing further structural confirmation. The chemical shift of the acetal carbon is highly diagnostic.

2D NMR Spectroscopy: For more complex derivatives or reaction adducts of this compound, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. These experiments reveal correlations between protons (COSY) or between protons and their directly attached carbons (HSQC), allowing for the unambiguous assignment of all signals even in structurally complex molecules.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments for acetal structures.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetal CH | ¹H | 4.4 - 4.6 | Triplet (t) |

| Isopropyl CH | ¹H | 3.8 - 4.0 | Septet (sept) |

| Ethyl CH₂ | ¹H | 1.5 - 1.7 | Multiplet (m) |

| Isopropyl CH₃ | ¹H | 1.1 - 1.2 | Doublet (d) |

| Ethyl CH₃ | ¹H | 0.8 - 1.0 | Triplet (t) |

| Acetal C | ¹³C | 100 - 105 | - |

| Isopropyl CH | ¹³C | 68 - 72 | - |

| Ethyl CH₂ | ¹³C | 25 - 30 | - |

| Isopropyl CH₃ | ¹³C | 22 - 25 | - |

| Ethyl CH₃ | ¹³C | 8 - 12 | - |

Both IR and Raman spectroscopy are vibrational techniques used to identify functional groups within a molecule. They are particularly effective for monitoring the progress of the acetalization reaction.

Infrared (IR) Spectroscopy: The key to using IR in this context is the monitoring of the strong carbonyl (C=O) stretching vibration of the starting material, propanal, which appears in the region of 1720-1740 cm⁻¹. docbrown.info As the reaction proceeds to form this compound, this peak diminishes and eventually disappears. Concurrently, the formation of the acetal is confirmed by the appearance of strong C-O (carbon-oxygen single bond) stretching bands, typically in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, the technique is often more sensitive to the symmetric vibrations of the molecule's carbon backbone. The evolution of the fingerprint region (below 1500 cm⁻¹) can be used to track the conversion of propanal to its diisopropyl acetal.

Table 2: Key Vibrational Frequencies for Monitoring Acetal Formation

| Functional Group | Compound | Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance |

| Carbonyl (C=O) | Propanal | ~1730 | IR, Raman | Strong peak, disappears as reaction proceeds. |

| Acetal (C-O) | This compound | 1000 - 1200 | IR | Strong new peaks, indicate product formation. |

| Aldehydic C-H | Propanal | ~2720, ~2820 | IR | Disappearance confirms reactant consumption. |

Chromatographic Methods for Product Analysis and Purity Assessment in Research Contexts

Chromatography is essential for separating the components of a reaction mixture, allowing for their individual identification and quantification. This is critical for determining reaction yield, identifying by-products, and assessing the purity of the isolated this compound.

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is the workhorse method for analyzing volatile compounds like this compound. researchgate.net In a typical analysis of a reaction mixture, a sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is fragmented into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint for identification. This allows researchers to quantify the amount of this compound formed and to identify any by-products, such as hemiacetals or products from self-condensation of the starting aldehyde. researchgate.net

Table 3: Hypothetical GC-MS Data for an Acetalization Reaction Mixture

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Role |

| Propanal | 2.1 | 29, 58 | Reactant |

| Isopropanol (B130326) | 2.5 | 45, 43 | Reactant |

| This compound | 8.5 | 101, 43, 73 | Product |

| Water | 1.8 | 18 | By-product |

For exceptionally complex mixtures where standard GC-MS cannot achieve adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution. chemistry-matters.comazom.com This technique uses two columns with different stationary phases connected by a modulator. wikipedia.org The entire sample passes through both columns, providing a much greater separation capacity. researchgate.net The resulting data is presented as a 2D contour plot where chemically similar compounds group together in distinct regions. azom.com In the context of this compound research, GCxGC would be invaluable for analyzing its presence in complex matrices like flavor compositions, environmental samples, or the output of biofuel processing, where hundreds of other compounds might interfere with analysis by conventional GC. dlr.de

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Novel Derivatives

While standard GC-MS provides nominal mass data (to the nearest whole number), High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy, typically to four or five decimal places. measurlabs.com This precision allows for the unambiguous determination of a molecule's elemental formula. measurlabs.comresearchgate.net When researchers synthesize novel derivatives of this compound, HRMS is the definitive technique to confirm that the desired product has been made. For example, it can easily distinguish between two different molecules that happen to have the same nominal mass but different elemental compositions (isobars), providing unequivocal evidence for the success of a synthetic step. nih.gov

In Situ and Operando Analytical Techniques for Real-Time Reaction Monitoring

The investigation of this compound synthesis benefits significantly from the application of in situ and operando analytical techniques, which allow for the real-time monitoring of reaction parameters without disturbing the system. These methodologies provide a continuous stream of data, offering deep insights into reaction kinetics, the formation of transient intermediates, and the influence of various process parameters. The ability to observe the reaction as it happens is a substantial advancement over traditional offline methods, which rely on sample extraction and can alter the chemical equilibrium of the system. spectroscopyonline.com

In the context of the acid-catalyzed synthesis of this compound from propanal and isopropanol, several spectroscopic techniques are particularly powerful for real-time analysis. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy. Each of these methods offers unique advantages for tracking the consumption of reactants and the formation of the acetal product, as well as any potential byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Real-time NMR spectroscopy is a highly effective tool for monitoring the progress of acetalization reactions. nih.gov By setting up a continuous flow of the reaction mixture through an NMR flow cell, spectra can be acquired at regular intervals, providing a detailed kinetic profile of the reaction. researchgate.net For the synthesis of this compound, ¹H NMR spectroscopy would be particularly informative.

The disappearance of the characteristic aldehyde proton signal of propanal, typically found around 9-10 ppm, can be monitored to track its consumption. pressbooks.publibretexts.org Simultaneously, the appearance of new signals corresponding to the acetal proton of this compound would signify product formation. asahilab.co.jp By integrating these key signals over time, the concentrations of both the reactant and the product can be quantified, allowing for the determination of reaction rates and equilibrium constants under various conditions. nih.govresearchgate.net

For instance, a study on a similar acetalization reaction involving p-nitrobenzaldehyde and ethylene (B1197577) glycol demonstrated the use of compact NMR spectroscopy to determine the activation energies for both the forward and reverse reactions. nih.gov A similar approach could be applied to the this compound system to understand the impact of temperature, catalyst concentration, and reactant ratios on the reaction outcome. magritek.com

Below is an illustrative data table showing the type of information that could be generated from real-time ¹H NMR monitoring of the this compound synthesis.

| Time (minutes) | Propanal Concentration (M) | This compound Concentration (M) | Reaction Conversion (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.0 |

| 10 | 0.75 | 0.25 | 25.0 |

| 20 | 0.55 | 0.45 | 45.0 |

| 30 | 0.40 | 0.60 | 60.0 |

| 40 | 0.30 | 0.70 | 70.0 |

| 50 | 0.25 | 0.75 | 75.0 |

| 60 | 0.22 | 0.78 | 78.0 |

Vibrational Spectroscopy: FTIR and Raman

In situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy are also invaluable for real-time reaction monitoring. spectroscopyonline.com These techniques are based on the vibrational modes of molecules and can provide structural information and concentration data. For the synthesis of this compound, FTIR spectroscopy would be particularly sensitive to the strong carbonyl (C=O) stretch of the propanal reactant, which typically appears in the region of 1720-1740 cm⁻¹. orgchemboulder.com The decrease in the intensity of this band over time would directly correlate with the consumption of propanal. spectroscopyonline.com Concurrently, the formation of the C-O bonds of the acetal would lead to the appearance of new bands in the fingerprint region of the spectrum.

Raman spectroscopy offers complementary information and is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. In a manner similar to FTIR, the disappearance of the C=O stretching vibration of propanal and the appearance of new bands corresponding to the acetal product can be tracked. A study on the deprotection of a ketal, a closely related functional group, successfully utilized both Raman and FTIR spectroscopy to monitor the reaction in real time by tracking the characteristic bands of the reactant and products. nih.gov

The data obtained from in situ vibrational spectroscopy can be used to generate kinetic profiles, similar to those from NMR. The following table illustrates the type of data that could be obtained from in situ FTIR monitoring.

| Time (minutes) | Normalized Absorbance of Propanal C=O Stretch (at ~1730 cm⁻¹) | Reaction Conversion (%) |

|---|---|---|

| 0 | 1.00 | 0.0 |

| 5 | 0.82 | 18.0 |

| 10 | 0.65 | 35.0 |

| 15 | 0.50 | 50.0 |

| 20 | 0.38 | 62.0 |

| 25 | 0.30 | 70.0 |

| 30 | 0.25 | 75.0 |

By employing these advanced in situ and operando analytical techniques, researchers can gain a comprehensive understanding of the synthesis of this compound. The real-time data on reaction kinetics, the influence of process parameters, and the potential for intermediate detection are crucial for optimizing reaction conditions, improving yields, and ensuring process safety and efficiency.

Applications of Propanal Diisopropyl Acetal in Advanced Organic Synthesis and Catalysis

Propanal Diisopropyl Acetal (B89532) as a Versatile Synthetic Intermediate

The utility of propanal diisopropyl acetal as a foundational element in organic synthesis is demonstrated through its application as both a building block for intricate molecular frameworks and a precursor to high-value chemical products.

Building Block for the Construction of Complex Organic Scaffolds

This compound serves as a crucial starting material in the stereocontrolled synthesis of complex organic structures, particularly those found in polyketides and other natural products. The diastereoselective acetalization of 1,3,5-triol systems, for instance, represents a powerful strategy for the rapid assembly of polyketide chains. nih.govfigshare.com This methodology allows for the creation of multiple stereocenters with a high degree of control, a critical aspect in the synthesis of biologically active molecules. While general strategies involving diastereoselective acetalization for polyketide synthesis are established, the specific use of this compound in this context allows for the introduction of a propylidene unit, which can be a key structural motif in various natural products.

Precursor in the Synthesis of Value-Added Fine Chemicals

The application of this compound extends to the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and sold at high prices. One notable area is in the fragrance industry. Acetal derivatives of aldehydes are widely used as stable fragrance ingredients in perfumes. researchgate.net While direct evidence for the use of this compound as a fragrance component is not extensively documented in publicly available literature, its structural similarity to other fragrance-related acetals suggests its potential in this area. researchgate.netgoogle.com The stability of the acetal functionality under various conditions makes it an attractive feature for long-lasting scents.

Furthermore, this compound is a suitable precursor for the synthesis of unsaturated ethers. These ethers, in turn, are important intermediates in the production of specialty chemicals, which have a wide range of applications in various industries.

This compound as a Carbonyl Protecting Group

The protection of reactive functional groups is a cornerstone of multi-step organic synthesis. This compound provides an effective means of temporarily masking the aldehyde functionality of propanal, allowing for chemical transformations to be carried out on other parts of a molecule without affecting the aldehyde.

Selective Protection of Aldehyde Functionalities in Multi-Step Syntheses

Aldehydes are highly reactive functional groups that can undergo a variety of transformations, including oxidation, reduction, and nucleophilic attack. In a multi-step synthesis, it is often necessary to protect an aldehyde to prevent it from reacting under conditions intended for another functional group. The formation of a diisopropyl acetal from propanal is a robust method for this purpose. scribd.compressbooks.publibretexts.org

The diisopropyl acetal group is stable to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents. scribd.com This stability allows for a broad scope of chemical reactions to be performed on the protected molecule. For example, a molecule containing both an ester and an aldehyde can be selectively reduced at the ester functionality by first protecting the aldehyde as a diisopropyl acetal. The acetal remains intact during the reduction of the ester with a reagent like lithium aluminum hydride. Subsequent acidic workup removes the acetal, regenerating the aldehyde.

Strategies for Orthogonal Protection and Deprotection in Complex Molecular Architectures

In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protection is paramount. This strategy involves the use of different protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others. The diisopropyl acetal group plays a crucial role in such orthogonal strategies.

The key to the orthogonal nature of the diisopropyl acetal lies in its lability under acidic conditions and its stability under basic and fluoride-mediated conditions. This allows for its selective removal in the presence of protecting groups that are cleaved under different conditions, such as silyl (B83357) ethers (e.g., TBDMS, TIPS) and benzyl (B1604629) ethers.

Table 1: Orthogonal Deprotection Strategies Involving this compound

| Protecting Group 1 (PG1) | Protecting Group 2 (PG2) | Deprotection Condition for PG1 | Deprotection Condition for PG2 | Orthogonality |

| This compound | Tert-butyldimethylsilyl (TBDMS) Ether | Mild aqueous acid (e.g., HCl, H₂SO₄) | Fluoride (B91410) source (e.g., TBAF) | Yes organic-chemistry.orggelest.com |

| This compound | Benzyl (Bn) Ether | Mild aqueous acid (e.g., HCl, H₂SO₄) | Hydrogenolysis (e.g., H₂, Pd/C) or strong acid | Yes nih.govuwindsor.caorganic-chemistry.orgsemanticscholar.org |

For instance, a molecule bearing both a diisopropyl acetal and a tert-butyldimethylsilyl (TBDMS) ether can be selectively deprotected. Treatment with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), will cleave the TBDMS ether while leaving the acetal untouched. organic-chemistry.orggelest.com Conversely, exposure to mild aqueous acid will hydrolyze the acetal to the aldehyde without affecting the silyl ether. researchgate.net

Similarly, the diisopropyl acetal is orthogonal to the benzyl ether protecting group. The benzyl ether can be removed by hydrogenolysis (e.g., using hydrogen gas and a palladium catalyst) or under strongly acidic conditions, neither of which will affect the acetal. nih.govuwindsor.caorganic-chemistry.orgsemanticscholar.org The acetal can then be selectively removed using mild acid. This orthogonal relationship is critical for the systematic construction of complex molecular architectures.

Role in the Development of New Catalytic Processes

While the primary applications of this compound have been in synthetic organic chemistry as a building block and protecting group, its involvement in the development of new catalytic processes is an emerging area of interest.

The synthesis of acetals itself can be a target for the development of novel catalytic methods. For example, gold(I) complexes have been shown to be effective catalysts for the synthesis of acetaldehyde (B116499) diisopropyl acetal. researchgate.net This suggests that similar catalytic systems could be developed for the efficient and selective synthesis of this compound, potentially offering advantages over traditional acid-catalyzed methods in terms of mildness and functional group tolerance. organic-chemistry.org

Furthermore, the reactivity of the acetal functionality can be harnessed in catalytic transformations. While acetals are generally considered stable, under specific catalytic conditions, they can be activated to participate in various reactions. Research into catalyst-controlled regioselective acetalization reactions is providing new tools for the selective protection of hydroxyl groups in complex molecules like carbohydrates. nih.gov Although not specifically demonstrated with this compound, these advancements pave the way for its potential use in catalyst-directed synthetic strategies.

The development of catalysts that can mediate the formation and cleavage of acetals under mild and selective conditions is an active area of research. nih.gov As new catalytic methods emerge, the role of this compound in these processes is likely to expand, offering new avenues for the efficient synthesis of complex organic molecules.

Substrate in Acid-Catalyzed Organic Reactions

The primary role of this compound in organic synthesis is as a protecting group for the aldehyde functional group of propanal. chemistrysteps.comlibretexts.org Acetals are valued for their stability in neutral to strongly basic and nucleophilic environments, which allows for chemical modifications on other parts of a molecule without affecting the aldehyde. libretexts.orglibretexts.org The formation and subsequent removal (deprotection) of the acetal are both typically achieved through acid catalysis.

The formation of this compound involves the reaction of propanal with two equivalents of isopropanol (B130326) in the presence of an acid catalyst. The reaction is reversible, and to drive the equilibrium toward the acetal product, water is typically removed from the reaction mixture, often using a Dean-Stark apparatus. libretexts.org

The deprotection is achieved by treating the acetal with aqueous acid, which hydrolyzes it back to the original aldehyde (propanal) and alcohol (isopropanol). chemistrysteps.com The mechanism for this acid-catalyzed hydrolysis involves protonation of one of the acetal oxygen atoms, creating a good leaving group (isopropanol). The departure of the alcohol is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxonium ion. This intermediate is then attacked by water, and after a series of proton transfers, the second molecule of isopropanol is eliminated, regenerating the protonated carbonyl, which is then deprotonated to yield propanal. chemistrysteps.commasterorganicchemistry.com The use of a large excess of water ensures the equilibrium shifts towards the hydrolysis products. chemistrysteps.com

The kinetics and mechanism of acetal hydrolysis can vary depending on the structure of the acetal and the reaction conditions, potentially proceeding through A-1, A-2, or A-SE2 pathways. rsc.orgosti.gov While the A-1 mechanism, involving a rate-determining formation of an oxonium ion, is common, some systems exhibit general-acid catalysis, suggesting a concerted A-SE2 mechanism or an A-2 mechanism where water participates in the rate-determining step. rsc.orgosti.gov

| Process | Reagents & Conditions | Purpose | Typical Mechanism |

| Protection (Acetal Formation) | Propanal, 2 eq. Isopropanol, Acid Catalyst (e.g., H₂SO₄, TsOH), Anhydrous Conditions, Water Removal | To protect the aldehyde group from basic/nucleophilic reagents. chemistrysteps.comuchicago.edu | Acid-catalyzed nucleophilic addition of alcohol, followed by substitution. chegg.com |

| Deprotection (Acetal Hydrolysis) | Aqueous Acid (e.g., aq. HCl, aq. H₂SO₄), Excess Water | To regenerate the aldehyde functional group after other synthetic steps are completed. chemistrysteps.com | Acid-catalyzed hydrolysis involving protonation, loss of alcohol, and nucleophilic attack by water. masterorganicchemistry.com |

Involvement in Transition Metal-Catalyzed Transformations

While acetals are generally stable, recent advancements have demonstrated their participation in transition metal-catalyzed reactions. These transformations often leverage the acetal group not as a passive protecting group but as a reactive handle for carbon-carbon bond formation. Specifically, nickel-catalyzed cross-coupling reactions have been developed that can activate acetals. princeton.edu

These reactions are proposed to proceed through the generation of an α-oxy radical intermediate. princeton.edu In the context of this compound, a transition metal catalyst, such as nickel, could facilitate the formation of a radical at the carbon atom situated between the two isopropoxy groups. This reactive intermediate can then engage in coupling reactions with various partners, such as vinyl electrophiles or anhydrides, to form new C-C bonds. This approach represents a significant departure from classical carbonyl chemistry, offering complementary methods to reactions like the benzoin (B196080) condensation or the Nozaki–Hiyama–Kishi reaction. princeton.edu

The ability to use acetals as coupling partners expands the toolkit for organic synthesis, allowing for the construction of complex ether-containing molecules from readily available starting materials. princeton.edu

| Catalyst System | Proposed Intermediate | Type of Transformation | Potential Product Class |

| Nickel / Ligand | α-oxy radical | Reductive Cross-Coupling | Substituted Ethers |

| Palladium | (Not specified) | γ‐C–H arylation of amines (using alkyl acetals as transient activators) researchgate.net | Arylated Amines |

Potential as a Component in Chiral Auxiliary or Ligand Design for Asymmetric Synthesis

Asymmetric synthesis relies heavily on the use of chiral catalysts and ligands to control the stereochemical outcome of a reaction. "Privileged ligands" are versatile chiral structures that have proven effective across a wide range of transformations. One of the most prominent examples is diisopropyl tartrate (DIPT), a key component in the Sharpless asymmetric epoxidation. The bulky isopropyl groups of DIPT are crucial for creating a well-defined three-dimensional chiral environment around the metal center, which dictates the facial selectivity of the oxidant's approach to the substrate. acs.org

This compound shares the diisopropyl structural motif with DIPT. This structural similarity suggests a potential for derivatives of this compound to be used in the design of new chiral ligands or auxiliaries. By functionalizing the propanal backbone, it may be possible to create bidentate or polydentate ligands where the stereochemically demanding diisopropyl groups play a role analogous to those in DIPT, influencing the enantioselectivity of a metal-catalyzed reaction.

For example, the introduction of coordinating groups (e.g., phosphines, amines, or hydroxyls) onto the three-carbon chain of the propanal unit could yield novel ligands. The steric bulk of the diisopropyl acetal moiety could effectively shield one face of a catalytic metal center, thereby directing the approach of reactants and inducing asymmetry in the product. The development of such ligands could be valuable for various asymmetric transformations, including hydrogenations, aldol (B89426) reactions, and allylic alkylations. sigmaaldrich.com

| Compound/Family | Key Structural Feature | Role in Asymmetric Synthesis | Potential Application of Motif |

| Diisopropyl Tartrate (DIPT) | Two isopropyl ester groups on a C₂-symmetric backbone. | Chiral ligand for creating a defined steric environment in metal-catalyzed reactions (e.g., Sharpless Epoxidation). acs.org | N/A |

| This compound | Two isopropoxy groups attached to a single carbon. | Not established, but possesses the key steric groups (isopropyls). | Potential precursor for novel chiral ligands where the diisopropyl moiety controls stereochemistry. |

Future Research Directions and Emerging Trends in Propanal Diisopropyl Acetal Chemistry

Development of Highly Efficient and Sustainable Synthetic Protocols

The traditional synthesis of acetals often relies on strong mineral acids and conditions that can be harsh and environmentally taxing. rsc.orgacs.org Future research will prioritize the development of green and sustainable methods for synthesizing propanal diisopropyl acetal (B89532) from propanal and isopropanol (B130326).

Key areas of investigation include:

Heterogeneous Catalysis: Shifting from homogeneous acid catalysts (e.g., sulfuric acid) to solid acid catalysts offers significant advantages, including ease of separation, catalyst recyclability, and reduced corrosive waste. mdpi.com Research into novel solid catalysts like mesoporous zirconium oxophosphate or cesium phosphomolybdovanadate salts, which have shown high efficiency for other acetalizations, could be adapted for this specific synthesis. mdpi.comymerdigital.com

Photocatalysis: A particularly innovative and green approach involves the use of photo-organocatalysts. rsc.org Protocols using catalysts like Eosin Y or thioxanthenone under visible light from household lamps have successfully produced various acetals in high yields under neutral conditions. rsc.orgymerdigital.com Applying this methodology to the synthesis of propanal diisopropyl acetal would represent a significant step towards a more sustainable process.

Eco-Friendly Reaction Media: Exploration of greener solvents, or even solvent-free conditions, is a critical goal. ymerdigital.comorganic-chemistry.org Cyclopentylmethylether, in combination with ammonium (B1175870) salts, has been used for quantitative acetal synthesis and could be a viable alternative to traditional solvents. ymerdigital.com

| Research Approach | Potential Catalyst/Method | Key Advantages |

| Heterogeneous Catalysis | Zirconium-based solid acids, Cesium phosphomolybdovanadate salts | Reusable catalyst, reduced waste, simplified purification |

| Photocatalysis | Eosin Y, Thioxanthenone with visible light | Mild and neutral reaction conditions, low energy consumption, high yields |

| Green Solvents | Cyclopentylmethylether, Solvent-free conditions | Reduced environmental impact, potential for quantitative yields |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from batch to continuous manufacturing is a major trend in chemical production, offering enhanced safety, consistency, and scalability. Integrating the synthesis of this compound into flow chemistry systems is a logical next step for industrial applications.

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat & Mass Transfer | Often inefficient and non-uniform | Highly efficient and uniform |

| Scalability | Difficult, often requires re-optimization | Straightforward, by extending operation time |

| Safety | Higher risk with large volumes of reagents | Inherently safer with small reaction volumes |

| Process Control | Limited precision | Precise control over all parameters |

Predictive Modeling and Data-Driven Approaches for Reaction Discovery

The use of artificial intelligence and machine learning is set to revolutionize organic synthesis. digitellinc.com Instead of relying solely on empirical laboratory work, predictive models can accelerate the discovery and optimization of reactions involving this compound.

Computer-aided synthesis design can forecast the outcomes of chemical reactions with increasing accuracy. nih.govbohrium.com By training neural networks on vast databases of known reactions, these models can:

Predict Reaction Outcomes: For a given set of reactants and catalysts, a model can predict the major product, including this compound, and potential byproducts. nih.govacs.org

Optimize Reaction Conditions: Machine learning algorithms can identify the optimal temperature, solvent, and catalyst concentration to maximize the yield and purity of the desired acetal.

Discover New Reactions: These tools can suggest novel transformations or reactivity patterns for this compound by identifying plausible, yet unexplored, reaction pathways. stanford.edu

This data-driven approach moves beyond established reaction templates, offering a powerful tool for hypothesis generation and reducing the time and resources spent on experimental trial and error. nih.govstanford.edu

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While often used as a protecting group, the acetal functional group can participate in a range of chemical transformations. Future research should explore the untapped synthetic potential of this compound beyond its protective role.

A key area of interest is catalyst-controlled regioselective reactions . nih.gov While acid-catalyzed acetal formation is typically indiscriminate, research on chiral phosphoric acids (CPAs) has shown that it is possible to achieve high regioselectivity in the acetalization of polyols. nih.govchemrxiv.org This opens the door to using this compound in complex syntheses where precise control over reactivity is required. Future studies could investigate if chiral catalysts can induce novel stereoselective reactions at or adjacent to the acetal moiety.

Furthermore, exploring unconventional transformations, such as C-C bond cleavage or rearrangements under specific catalytic conditions (e.g., iodine in methanol), could reveal new synthetic pathways originating from this simple acetal. organic-chemistry.org

Role in Advanced Materials Science or Specialized Chemical Production

The application of non-cyclic acetals as building blocks for novel polymers is an emerging field with significant potential. Research into biobased poly(acetal-ester)s has demonstrated that the acetal linkage can be incorporated into polymer backbones, creating materials with unique properties, such as chemical recyclability. rsc.org

Future investigations could focus on using this compound or a diol derivative as a monomer in polycondensation reactions. The resulting polyacetals could exhibit tunable thermal properties and, importantly, be designed for selective hydrolysis under mild acidic conditions. rsc.org This would allow for chemical recycling, where the polymer can be broken down into its constituent monomers and repolymerized, aligning with the principles of a circular economy. The specific structure of the diisopropyl acetal could impart unique solubility, flexibility, or degradation profiles to the resulting materials.

Q & A

Q. How can propanal diisopropyl acetal be synthesized in laboratory settings, and what catalysts optimize yield?

this compound is synthesized via acid-catalyzed acetalization of propanal with isopropyl alcohol. However, advanced methodologies employ transition metal catalysts, such as cationic gold(I) complexes, which enable high yields (>90%) under mild, acid-free conditions . Key steps include precise stoichiometric control of reactants and inert atmosphere maintenance to prevent side reactions. Characterization via H and P NMR spectroscopy confirms structural integrity .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

- NMR Spectroscopy : H NMR identifies acetal proton signals (δ 1.2–1.4 ppm for isopropyl groups; δ 4.5–5.0 ppm for methine protons) .

- GC-MS : Quantifies purity and detects byproducts (e.g., unreacted propanal or ether derivatives) using retention time and fragmentation patterns .

- FT-IR : Confirms C-O-C stretching vibrations (~1100 cm) and absence of aldehyde C=O peaks (~1720 cm) .

Q. What are the stability considerations for storing this compound in laboratory environments?

The compound’s low flash point (23.33°C) and sensitivity to moisture necessitate storage in airtight containers under nitrogen, at temperatures below 4°C. Degradation products (e.g., propanal) should be monitored via periodic GC-MS analysis .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic formation of this compound using gold(I) complexes?

Gold(I) catalysts activate alkynes or carbonyl groups via π-coordination, facilitating nucleophilic attack by isopropyl alcohol. Kinetic studies and HRESI-MS reveal intermediates such as [Au(I)-alkoxide] species, which lower activation energy for acetal formation. Competitive pathways (e.g., etherification) are suppressed by optimizing solvent polarity and catalyst loading .

Q. How do reaction conditions influence selectivity in multi-step catalytic processes involving this compound?

In furfural hydrogenation systems, selectivity toward this compound vs. ethers (e.g., isopropyl furfuryl ether) depends on:

- Acid Site Density : Zeolite catalysts with moderate acidity (e.g., HY-600) favor acetalization over dehydration .

- Solvent Polarity : Polar aprotic solvents (e.g., 2-propanol) stabilize transition states for acetal formation .

- Temperature : Lower temperatures (50–80°C) minimize side reactions like decarbonylation .

Q. How can discrepancies in reported catalytic efficiencies for this compound synthesis be resolved?

Contradictions in turnover frequencies (TOF) often arise from:

- Acid Site Measurement Variability : Use temperature-programmed desorption of NH (TPD-NH) to standardize acid site quantification .

- Replicability Issues : Adhere to FAIR data principles by documenting catalyst pretreatment, solvent purity, and reaction monitoring protocols in detail .

Data Analysis and Interpretation

Q. What statistical approaches validate the reproducibility of this compound synthesis data?

- ANOVA : Tests batch-to-batch variability in yield (%) under identical conditions.

- Principal Component Analysis (PCA) : Identifies outliers in spectroscopic datasets (e.g., anomalous NMR shifts due to impurities) .

- Error Propagation Models : Quantify uncertainty in kinetic parameters (e.g., activation energy) derived from Arrhenius plots .

Methodological Challenges

Q. How can trace byproducts in this compound synthesis be identified and quantified?

Advanced GC-MS with selected ion monitoring (SIM) or LC-HRMS detects byproducts at <1% concentrations. For example, diisopropyl ether (a common side product) is quantified using calibration curves of authentic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.